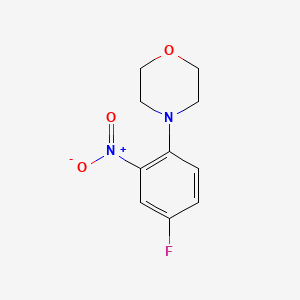
4-(4-Fluoro-2-nitrofenil)morfolina
Descripción general
Descripción
4-(4-Fluoro-2-nitrophenyl)morpholine is an organic compound with the molecular formula C10H11FN2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-fluoro-2-nitrophenyl group
Aplicaciones Científicas De Investigación
4-(4-Fluoro-2-nitrophenyl)morpholine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of Linezolid, an antibiotic effective against Gram-positive pathogens.
Organic Synthesis: It serves as a building block for the synthesis of various organic compounds.
Chemical Research: It is used in studies involving the development of new synthetic methodologies and reaction mechanisms.
Mecanismo De Acción
Target of Action
It is known to be a key intermediate in the synthesis of linezolid , a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
Mode of Action
As an intermediate in the synthesis of Linezolid , it may contribute to the overall antibacterial activity of the final compound.
Result of Action
As an intermediate in the synthesis of Linezolid , its contribution to the overall therapeutic effect of the final compound would be of interest.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-nitrophenyl)morpholine typically involves the reaction of morpholine with 4-fluoro-2-nitrobenzene. One common method is as follows:
Reaction of Morpholine with 4-Fluoro-2-nitrobenzene:
Industrial Production Methods
In an industrial setting, the continuous production of 4-(4-Fluoro-2-nitrophenyl)morpholine can be achieved using microfluidic devices. This method involves the reaction of morpholine with 2,4-difluoronitrobenzene under optimized conditions, such as a temperature of 105°C, a molar ratio of 4, and a residence time of 50 seconds .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluoro-2-nitrophenyl)morpholine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 4-(4-Amino-2-nitrophenyl)morpholine
Substitution: Various substituted morpholine derivatives depending on the nucleophile used
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-1-(morpholin-4-yl)-2-nitrobenzene
- 5-Fluoro-2-(morpholin-4-yl)nitrobenzene
- 4-Fluoro-3-morpholinobenzaldehyde
- 3-Fluoro-4-morpholinoaniline
Uniqueness
4-(4-Fluoro-2-nitrophenyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoro and nitro substituents make it a valuable intermediate in the synthesis of pharmaceuticals, particularly antibiotics like Linezolid. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Propiedades
IUPAC Name |
4-(4-fluoro-2-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-8-1-2-9(10(7-8)13(14)15)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFYVWDTJTEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372055 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238418-75-2 | |
| Record name | 4-(4-fluoro-2-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)












